molecular formula C12H18N2O2S B1462528 [1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methanol CAS No. 1153236-26-0

[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methanol

Cat. No.: B1462528
CAS No.: 1153236-26-0
M. Wt: 254.35 g/mol
InChI Key: XCZRSUCFSXHCMR-UHFFFAOYSA-N
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Description

[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methanol: is a complex organic compound that features a thiazole ring, a piperidine ring, and a methanol group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methanol typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the piperidine ring via nucleophilic substitution. The final step often involves the addition of the methanol group through a reduction reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can further modify the functional groups, such as reducing the carbonyl group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated reagents and strong bases like sodium hydride are typically employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield [1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]aldehyde.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, [1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methanol is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine: In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets can lead to the development of new pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

    [1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]ethanol: Similar structure but with an ethanol group instead of methanol.

    [1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]amine: Contains an amine group instead of meth

Properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(hydroxymethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-8-11(17-9(2)13-8)12(16)14-5-3-4-10(6-14)7-15/h10,15H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZRSUCFSXHCMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methanol
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[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methanol
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[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methanol
Reactant of Route 4
[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methanol
Reactant of Route 5
[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methanol
Reactant of Route 6
[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methanol

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